2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide
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Overview
Description
2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. The furan ring can be synthesized through the nitration of furfural, followed by reduction and cyclization reactions . The pyridine ring is often prepared via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . The final step involves coupling the furan and pyridine intermediates with a cyclopentyl acetamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and pyridine rings allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A simpler furan derivative with applications in organic synthesis.
Pyridine: A basic heterocyclic compound used as a building block in many chemical reactions.
Cyclopentylamine: A cyclopentyl derivative used in the synthesis of pharmaceuticals.
Uniqueness
2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide is unique due to its combination of a furan ring, a pyridine ring, and a cyclopentyl group, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(11-14-5-1-2-6-14)19-12-18(22)20-9-3-7-15(13-20)16-8-4-10-23-16/h4,7-8,10,14H,1-3,5-6,9,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMOQMFIKWGGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(=O)N2CCC=C(C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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